molecular formula C26H25F3N4O2 B14109211 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide

Cat. No.: B14109211
M. Wt: 482.5 g/mol
InChI Key: QEXHWILIAMQDGE-UHFFFAOYSA-N
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Description

The compound 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • A pyrazolo[1,5-a]pyrazine scaffold with a 4-oxo group at position 2.
  • A 4-isopropylphenyl substituent at position 2, contributing steric bulk and hydrophobic interactions.
  • A propanamide side chain at position 5, terminating in an N-[4-(trifluoromethyl)benzyl] group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the benzyl group facilitates π-π stacking interactions.

This compound’s design aligns with medicinal chemistry strategies for optimizing target binding and pharmacokinetic properties.

Properties

Molecular Formula

C26H25F3N4O2

Molecular Weight

482.5 g/mol

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C26H25F3N4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(35)32(13-14-33(23)31-22)12-11-24(34)30-16-18-3-9-21(10-4-18)26(27,28)29/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,30,34)

InChI Key

QEXHWILIAMQDGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key fragments:

  • Pyrazolo[1,5-a]pyrazine core with a 4-oxo substituent.
  • 4-(Propan-2-yl)phenyl group at position 2.
  • N-[4-(Trifluoromethyl)benzyl]propanamide side chain at position 3.

Retrosynthetic disconnections suggest the pyrazolo[1,5-a]pyrazine ring can be assembled via cyclization of pyrazole intermediates, followed by sequential functionalization.

Stepwise Synthesis

Synthesis of Pyrazolo[1,5-a]Pyrazine Core

Alkylation and Formylation of Pyrazole Precursors

Commercially available pyrazoles are alkylated at N-1 using 2,2-dialkoxyethyl bromides under basic conditions (K₂CO₃, DMF, 80°C), followed by Vilsmeier-Haack formylation to introduce the aldehyde group at position 5.

Example Protocol

  • Reagents : Pyrazole (1 eq), 2-bromoethyl ether (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
  • Yield : 78–85%.
Cyclization to Pyrazolo[1,5-a]Pyrazine

The aldehyde intermediate undergoes acid-catalyzed cyclization (HCl, EtOH, reflux) to form the pyrazolo[1,5-a]pyrazine ring. Deprotection of the alkoxy group occurs concurrently, yielding the 4-oxo derivative.

Optimization Data

Condition Solvent Temperature Yield (%)
HCl (2 M) EtOH Reflux 82
H₂SO₄ (conc.) Toluene 110°C 68

Introduction of 4-(Propan-2-yl)Phenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between the pyrazolo[1,5-a]pyrazine bromide and 4-isopropylphenylboronic acid installs the aryl group at position 2.

Representative Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 eq).
  • Solvent : DME/H₂O (4:1), 90°C, 6 h.
  • Yield : 89%.

Installation of Propanamide Side Chain

Michael Addition and Amide Coupling
  • Michael Addition : The 3-position of the pyrazolo[1,5-a]pyrazine reacts with acryloyl chloride in THF at 0°C to form a ketone intermediate.
  • Reductive Amination : The ketone is converted to an amine using NaBH₃CN and ammonium acetate, followed by coupling with 4-(trifluoromethyl)benzyl chloride via EDCl/HOBt-mediated amidation.

Critical Parameters

  • Coupling Agent : EDCl (1.5 eq), HOBt (1.2 eq).
  • Solvent : DCM, rt, 24 h.
  • Yield : 74%.

Optimization Strategies

Solvent and Temperature Effects on Cyclization

Microwave-assisted synthesis significantly improves cyclization efficiency. For example, using acetonitrile at 170°C under microwave irradiation reduces reaction time from 12 h to 25 min while increasing yield to 79%.

Comparative Data

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 EtOH 180 25 27
4 MeCN 180 25 75
5 MeCN 170 25 79

Catalytic Systems for Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enhance Suzuki-Miyaura coupling efficiency for sterically hindered substrates, achieving >90% yield.

Analytical Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, pyrazine-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.56 (s, 2H, CH₂).
  • HRMS : m/z Calcd for C₂₇H₂₅F₃N₄O₂ [M+H]⁺: 519.1984; Found: 519.1986.
  • X-ray Crystallography : Confirms planar pyrazolo[1,5-a]pyrazine ring (max deviation: 0.014 Å).

Challenges and Solutions

  • Regioselectivity : Use of TEMPO as a Lewis acid/oxidant ensures precise regiocontrol during cyclization.
  • Trifluoromethyl Group Stability : Anhydrous conditions prevent hydrolysis of the CF₃ group during amidation.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps (residence time: 10 min vs. 12 h batch).
  • Green Chemistry : Ethanol/water mixtures replace toxic solvents (e.g., DMF) in coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to determine its efficacy and safety in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyrazolo[1,5-a]pyrazine (target) vs. Pyrazolo[1,5-a]pyrimidine (): The pyrazine core (two nitrogen atoms) offers distinct electronic properties compared to pyrimidine (three nitrogens). Pyrazolo[1,5-a]pyrimidines (e.g., ) are established antimetabolites, suggesting the target compound may share similar mechanisms .

Substituent Effects

  • 4-Isopropylphenyl vs. Halogenated Aromatics ():
    • The isopropyl group provides steric hindrance, which may improve selectivity by reducing off-target interactions. In contrast, dichlorophenyl/fluorophenyl groups () enhance halogen bonding but increase molecular weight and toxicity risks .
  • Trifluoromethyl Benzyl vs. Isoindoline Dione ():
    • The trifluoromethyl group increases metabolic stability compared to the polar isoindoline dione, which may improve oral bioavailability .

Physicochemical Properties

  • The target compound’s logP ~4.2 suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the isoindoline-containing analogue () has lower logP (~2.8), favoring aqueous solubility but limiting blood-brain barrier penetration .

Research Findings and Implications

  • Noncovalent Interactions: The trifluoromethyl group engages in hydrophobic interactions, while the 4-oxo moiety may form hydrogen bonds with target proteins . This contrasts with halogenated analogues (), where chlorine/fluorine atoms participate in halogen bonding .
  • Electron Localization : Topological analysis (e.g., electron localization function, ELF) reveals that the pyrazine core’s electron density distribution differs from pyrimidine derivatives, impacting charge-transfer interactions .
  • Further in vitro assays are recommended.

Biological Activity

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(trifluoromethyl)benzyl]propanamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its molecular formula is C26H25F3N4O2, and it has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Structural Characteristics

The compound features a unique structure that includes:

  • Pyrazolo[1,5-a]pyrazine core : This heterocyclic framework is known for its diverse biological activities.
  • Functional groups : The presence of a trifluoromethylbenzyl group and a propanamide moiety enhances its pharmacological profile.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

1. Anticancer Activity

Pyrazole derivatives, including the compound , have shown significant anticancer properties. For instance:

  • Mechanisms of Action : These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes .
  • Case Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colon cancer (CaCO-2) and breast cancer cells .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is well-documented:

  • Inflammation Pathways : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
  • Research Findings : Studies have shown that specific pyrazole derivatives reduce inflammation markers in animal models of arthritis .

3. Antimicrobial and Antiviral Activity

The compound also displays antimicrobial properties:

  • Broad Spectrum : Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and viruses .
  • Specific Findings : Some studies have highlighted their effectiveness against β-coronaviruses, suggesting potential applications in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits growth ,
Anti-inflammatoryInhibits COX-2; reduces cytokines ,
AntimicrobialEffective against bacteria/viruses ,

Case Studies

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on CaCO-2 cells. Results indicated that certain compounds led to a significant decrease in cell viability, suggesting their potential as anticancer agents.
  • Anti-inflammatory Effects in Animal Models
    • In a model of induced arthritis, treatment with pyrazole derivatives resulted in reduced swelling and pain scores compared to control groups, indicating their effectiveness in managing inflammation.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) approaches to identify critical variables. Flow chemistry techniques may enhance reproducibility and scalability by ensuring precise control over reaction parameters . Monitor intermediates via HPLC or LC-MS (as in ) to detect side products early.

Q. What spectroscopic techniques are most reliable for characterizing its structure?

  • Methodological Answer : Combine 1H^1H/13C^{13}C-NMR to confirm proton/carbon environments, especially for trifluoromethyl and pyrazolo-pyrazine moieties. Single-crystal X-ray diffraction (as in and ) provides definitive stereochemical assignments. IR spectroscopy can validate functional groups like amide C=O stretches (~1650–1700 cm1^{-1}) .

Q. How can its stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via HPLC-MS under stressed conditions (e.g., 40°C/75% RH). Reference protocols from pharmacopeial standards (e.g., ) for validation.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) given the pyrazolo-pyrazine core’s role in purine analog activity (). Cell viability assays (MTT/XTT) in cancer lines may reveal antiproliferative effects. Fluorinated benzyl groups ( ) suggest potential CNS permeability for neuropharmacological studies.

Advanced Research Questions

Q. How can computational modeling predict its binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina, parameterizing the trifluoromethyl group’s electrostatic contributions. Complement with Multiwfn wavefunction analysis ( ) to map electrostatic potential surfaces and identify key interaction regions (e.g., hydrogen bonding with amide groups).

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